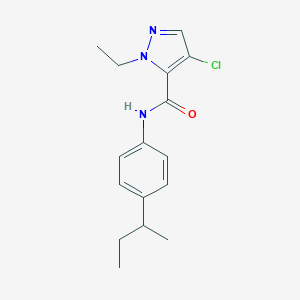![molecular formula C18H19NO3 B213830 N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "MDBD" and is a member of the benzodioxole family of compounds. The purpose of
Wirkmechanismus
MDBD is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a modulation of the receptor's activity, which can have effects on mood, cognition, and perception. MDBD also acts as a reuptake inhibitor of dopamine, which means that it blocks the transporter that is responsible for removing dopamine from the synaptic cleft. This results in an increase in dopamine levels, which can have effects on reward and motivation.
Biochemical and Physiological Effects:
MDBD has been found to have a number of biochemical and physiological effects, including changes in neurotransmitter levels and receptor activity. This compound has been shown to increase serotonin and dopamine levels in the brain, which can have effects on mood, cognition, and perception. MDBD has also been found to modulate the activity of the serotonin 5-HT2A receptor, which can affect the regulation of mood and perception.
Vorteile Und Einschränkungen Für Laborexperimente
MDBD has a number of advantages for use in lab experiments, including its high affinity for the serotonin 5-HT2A receptor and its ability to modulate receptor activity. However, there are also some limitations to the use of this compound, including its potential for off-target effects and its relatively short half-life.
Zukünftige Richtungen
There are a number of future directions for research on MDBD, including the development of more selective compounds that target specific receptors or transporters. Additionally, further research is needed to fully understand the mechanism of action of MDBD and its effects on neurotransmitter systems. Finally, studies are needed to determine the potential therapeutic applications of MDBD in the treatment of mood disorders and other conditions that involve the central nervous system.
Synthesemethoden
MDBD can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,3-benzodioxole-5-amine to form the final product, MDBD.
Wissenschaftliche Forschungsanwendungen
MDBD has been found to have potential applications in scientific research, particularly in the study of the central nervous system. This compound has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. MDBD has also been found to have an effect on the dopamine transporter, which is involved in the regulation of reward and motivation.
Eigenschaften
Produktname |
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H19NO3/c1-11-4-5-12(2)15(8-11)13(3)19-18(20)14-6-7-16-17(9-14)22-10-21-16/h4-9,13H,10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
XQSCOLJVXSZEDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)




![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)



![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)